1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol

Description

Historical Context of Oxetane Development in Drug Discovery

Oxetanes, four-membered oxygen-containing heterocycles, initially faced limited adoption in drug discovery due to synthetic challenges and concerns about ring-opening under physiological conditions. Early work focused on simple oxetane derivatives, but their instability in acidic or basic environments restricted utility. Breakthroughs in the 2010s, such as the development of 3,3-disubstituted oxetanes, mitigated these limitations by sterically shielding the ring from nucleophilic attack. For example, the introduction of gem-dimethyl groups at the 3-position enhanced stability, enabling oxetanes to serve as bioisosteres for carbonyl groups or tert-butyl moieties. These advances positioned oxetanes as versatile scaffolds for improving drug solubility and reducing metabolic clearance, particularly in kinase inhibitors and protease-targeted therapies.

Evolution of Fluorinated Oxetane Derivatives as Pharmacological Tools

The strategic incorporation of fluorine into oxetane frameworks arose from the need to fine-tune drug-like properties while retaining three-dimensionality. Fluorinated oxetanes combine the oxetane’s conformational restriction with fluorine’s electronegativity, leading to enhanced membrane permeability and target binding affinity. A 2025 study demonstrated that replacing cyclopropylidene moieties with trifluoromethyl groups in 3,3-disubstituted oxetanes reduced pKa values by up to three units, significantly altering ionization states under physiological conditions. Catalytic methods, such as the difluorocarbene insertion into epoxides developed at the National University of Singapore, enabled scalable synthesis of fluorinated oxetanes previously inaccessible via traditional routes.

| Property | Non-Fluorinated Oxetane | Fluorinated Oxetane |

|---|---|---|

| LogD (pH 7.4) | 1.2–1.8 | 0.5–1.0 |

| Aqueous Solubility | 15–30 μM | 50–120 μM |

| Metabolic Stability | Moderate (t~1/2~ 2h) | High (t~1/2~ >6h) |

Table 1: Comparative physicochemical properties of fluorinated vs. non-fluorinated oxetanes, adapted from .

Emergence of this compound as a Research Focus

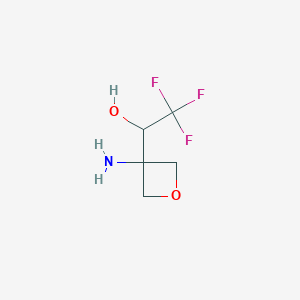

This compound (C~5~H~8~F~3~NO~2~) represents a convergence of oxetane stabilization strategies and fluorine-driven property modulation. Its structure features a trifluoromethyl group adjacent to a hydroxyl moiety, creating a polar yet lipophilic profile ideal for fragment-based drug design. The 3-aminooxetane subunit provides a handle for further derivatization, enabling linkage to pharmacophores via amide or urea bonds. Synthetic routes to this compound leverage nucleophilic trifluoromethylation and oxetane ring-forming reactions, with recent protocols achieving gram-scale production.

| Compound | Key Structural Features | Applications |

|---|---|---|

| 1,1,1-Trifluoroethanol | Linear trifluoromethyl alcohol | Solvent, intermediate |

| 2-(Trifluoromethyl)oxetan-3-ylmethanol | Oxetane with trifluoromethyl branch | Protein-protein interaction inhibitors |

| This compound | Aminooxetane + trifluoroethanol motif | Kinase inhibitor scaffolds |

Table 2: Structural analogs and applications of trifluoroethanol-containing oxetanes, based on .

Significance in Modern Medicinal Chemistry Paradigms

This compound addresses two critical challenges in contemporary drug discovery: balancing polarity and permeability, and achieving metabolic resilience. The oxetane ring’s puckered conformation disrupts planarity, reducing crystallization tendencies and improving solubility, while the trifluoromethyl group enhances passive diffusion across biological membranes. Computational studies suggest that the amino group at the 3-position of the oxetane enables hydrogen bonding with target proteins, as evidenced in kinase inhibition assays. Furthermore, the compound’s synthetic versatility allows rapid generation of analogs for structure-activity relationship studies, accelerating lead optimization cycles in drug development programs.

Properties

IUPAC Name |

1-(3-aminooxetan-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c6-5(7,8)3(10)4(9)1-11-2-4/h3,10H,1-2,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPINNMZOBLYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-aminooxetan-3-ylmethanol with trifluoroacetic anhydride under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.

Substitution: The trifluoroethanol moiety can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development : The incorporation of oxetane rings in drug design has been shown to enhance the pharmacological properties of compounds. Oxetanes can improve metabolic stability and bioavailability, which are crucial for drug efficacy. The presence of the amino group in 1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol may facilitate interactions with biological targets, making it a candidate for further exploration in drug discovery.

Case Studies :

- Antiviral Activity : Research has indicated that oxetane derivatives can exhibit antiviral properties. Compounds similar to this compound have been investigated for their ability to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

- Anticancer Properties : Studies have shown that certain oxetane-containing compounds can induce apoptosis in cancer cells. The trifluoroethanol moiety may enhance the lipophilicity of the compound, aiding in its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells.

Biochemical Applications

Protein Folding Studies : 2,2,2-Trifluoroethanol is known to act as a co-solvent in protein folding studies. It stabilizes specific protein conformations and can be used to investigate the folding pathways of proteins and peptides. The amino group in this compound may further influence protein interactions and stability.

Enzyme Inhibition Studies : The compound's ability to interact with enzymes through hydrogen bonding could provide insights into enzyme mechanisms. For instance, it may serve as a competitive inhibitor for alcohol dehydrogenase or other relevant enzymes involved in metabolic pathways.

Chemical Synthesis Applications

Synthetic Intermediates : The synthesis of this compound can be utilized as an intermediate in the preparation of more complex molecules. Its unique structure allows for further derivatization to create libraries of compounds for screening in various biological assays.

Table: Summary of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Medicinal Chemistry | Enhances pharmacological properties; potential drug candidate | Antiviral activity; anticancer properties |

| Biochemistry | Stabilizes protein structures; aids in enzyme inhibition studies | Protein folding studies; enzyme interactions |

| Chemical Synthesis | Acts as a synthetic intermediate for complex molecule preparation | Library generation for biological assays |

Mechanism of Action

The mechanism by which 1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in antiviral applications, it acts as a fusion inhibitor, preventing the virus from entering host cells. This involves binding to viral fusion proteins and blocking their activity, thereby inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Trifluoroethanol derivatives differ primarily in their substituents, which influence their chemical behavior and applications. Key analogs include:

Notes:

- Aromatic vs. Heterocyclic Substituents: Aryl groups (e.g., anthryl, bromophenyl) enhance hydrophobicity and π-π interactions, critical for chiral recognition in NMR . Heterocyclic groups like aminooxetan may improve solubility and hydrogen-bonding capacity, though direct data is lacking.

- Fluorine Effects : The trifluoromethyl group increases acidity (pKa ~12.4 for TFE) and polarity, promoting miscibility with polar solvents .

Physicochemical Properties

- Polarity and Solubility: TFE is fully miscible with water, whereas aryl-substituted analogs (e.g., 1-(9-Anthryl)-2,2,2-trifluoroethanol) exhibit reduced water solubility due to bulky aromatic groups .

- Boiling Points: TFE boils at 73–74°C, while bromophenyl derivatives (e.g., 1-(2-Bromophenyl)-2,2,2-trifluoroethanol) likely have higher boiling points due to increased molecular weight .

Chemical Reactivity

- Oxidation Kinetics: Bromophenyl-substituted trifluoroethanols undergo oxidation by potassium tetraoxoferrate(VI) under basic conditions. Reactivity correlates with substituent electronic effects; electron-withdrawing groups (e.g., -NO₂) accelerate oxidation .

- Chiral Resolution: 1-(9-Anthryl)-2,2,2-trifluoroethanol demonstrates high enantiomeric excess (ee >99%) in chiral separations, attributed to its planar aromatic system and hydrogen-bonding capacity .

Q & A

Q. What are the recommended synthetic routes for 1-(3-aminooxetan-3-yl)-2,2,2-trifluoroethanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of trifluoroethanol derivatives typically involves:

- Step 1: Formation of the trifluoroethyl group via nucleophilic substitution or reduction. For example, 2,2,2-trifluoroacetophenone derivatives are reduced using lithium aluminum hydride (LiAlH4) to yield trifluoroethanol analogs .

- Step 2: Introduction of the aminooxetan moiety. This may require coupling reactions (e.g., Mitsunobu or SN2 reactions) with protected oxetane amines. Protecting groups like Boc or Fmoc are critical to prevent side reactions .

- Optimization: Reaction temperature (0–25°C) and solvent polarity (e.g., THF or DCM) significantly affect stereoselectivity and byproduct formation. For instance, deuterated solvents can enhance NMR monitoring of intermediates .

Q. How should researchers characterize the stereochemical and electronic properties of this compound?

Methodological Answer:

- Stereochemistry: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers. Compare retention times with known standards .

- Electronic Properties:

- <sup>19</sup>F NMR: The trifluoromethyl group exhibits distinct chemical shifts (δ −70 to −75 ppm). Splitting patterns indicate proximity to electronegative groups (e.g., aminooxetan) .

- IR Spectroscopy: Stretching frequencies for -OH (~3400 cm<sup>−1</sup>) and -NH2 (~3350 cm<sup>−1</sup>) confirm hydrogen bonding potential .

- X-ray Crystallography: Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonds between NH2 and CF3 groups) .

Q. What functional group interactions dominate its reactivity in substitution or oxidation reactions?

Methodological Answer:

- Trifluoroethyl Group: The electron-withdrawing CF3 group increases acidity of the adjacent -OH (pKa ~12 vs. ~16 for ethanol), facilitating deprotonation and nucleophilic substitution .

- Aminooxetan: The strained oxetane ring (87° bond angles) enhances reactivity in ring-opening reactions with electrophiles (e.g., acyl chlorides) .

- Competing Pathways: Oxidation with KMnO4 may yield trifluoroacetone derivatives, while unprotected amino groups risk side reactions (e.g., imine formation) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

Methodological Answer:

- Chiral Catalysts: Use (R)-BINOL-derived phosphoric acids or Ru-based Shvo catalysts for asymmetric transfer hydrogenation of ketone precursors .

- Biocatalysis: Alcohol dehydrogenases (ADHs) from Lactobacillus brevis selectively reduce trifluoromethyl ketones to (S)- or (R)-alcohols. For example, ADH-A from Rhodococcus ruber achieves >90% ee .

- Solvent Effects: Deoxygenated 2,2,2-trifluoroethanol improves enantioselectivity by minimizing racemization during kinetic resolutions .

Q. What computational strategies predict its interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to serine hydrolases. The aminooxetan group’s NH2 forms hydrogen bonds with catalytic triads (e.g., His57 in trypsin), while CF3 enhances hydrophobic contacts .

- MD Simulations: AMBER force fields simulate conformational stability in aqueous vs. lipid environments. The oxetane ring’s rigidity reduces entropy penalties upon binding .

- QSAR Models: Correlate substituent effects (e.g., fluorine position) with inhibitory activity against proteases. Hammett σm values predict electron-withdrawing impacts on reaction rates .

Q. How do conflicting spectral or crystallographic data arise, and how should they be resolved?

Methodological Answer:

- Data Contradictions Example: Discrepancies in <sup>13</sup>C NMR shifts (e.g., CF3 at δ 122 vs. 125 ppm) may stem from solvent polarity or tautomerism. Cross-validate with solid-state NMR or DFT calculations (B3LYP/6-311+G(d,p)) .

- Crystallographic Ambiguities: Poor diffraction for flexible side chains? Use low-temperature (100 K) data collection or co-crystallization with stabilizing ligands (e.g., crown ethers) .

- Reproducibility: Document solvent purity (e.g., anhydrous DMF) and exclude trace metals (use Chelex-treated buffers) to minimize batch variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.